molecular formula C21H18N2O B2824275 (E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 685097-74-9

(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole

Cat. No.: B2824275
CAS No.: 685097-74-9
M. Wt: 314.388
InChI Key: NMRQHFSOIQEVSQ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and benzimidazole rings are aromatic and planar, contributing to the overall stability of the molecule. The vinyl group might introduce some degree of unsaturation and reactivity into the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .

Scientific Research Applications

Corrosion Inhibition

Amino acid compounds, including benzimidazole derivatives, have been studied as inhibitors for steel corrosion in acidic solutions. These studies focus on the electrochemical properties of these inhibitors and their effectiveness in protecting metals from corrosion, which is relevant for industrial applications (Yadav, Sarkar, & Purkait, 2015).

Synthesis and Stereochemistry

Research on the synthesis of imidazole derivatives, including the stereoselective vinylation of imidazoles, has been conducted. These studies involve understanding the reaction mechanisms and developing efficient synthesis methods for these compounds, which are important for creating various pharmaceutical and chemical products (Trofimov et al., 2008).

Antiviral Activity

Studies have been conducted on benzimidazole derivatives for their potential antiviral activity. These compounds are structurally related to known antiviral agents, and their synthesis is focused on testing their effectiveness against viruses like human rhinovirus (Hamdouchi et al., 1999).

Catalytic Applications

N-heterocyclic carbenes, including imidazole derivatives, are efficient catalysts in chemical reactions like transesterification. Their role in facilitating these reactions highlights their potential in industrial and synthetic chemistry applications (Grasa, Kissling, & Nolan, 2002).

Cancer Research

Research into ruthenium(II) complexes with imidazole ligands has been carried out to evaluate their potential as cancer therapy agents. These studies involve synthesizing and characterizing these complexes and assessing their cytotoxicity against cancer cells (Vock et al., 2006).

Material Science

Studies have been conducted on the synthesis and characterization of polymers containing imidazole derivatives. These polymers are investigated for their properties, such as luminescence and thermal stability, which are important for applications in materials science (Chang et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could be vast, depending on its potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-2-7-17(8-3-1)14-15-23-20-11-5-4-10-19(20)22-21(23)13-12-18-9-6-16-24-18/h1-13,16H,14-15H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRQHFSOIQEVSQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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